1-N-Boc-4-(N-cbz-aminomethyl)piperidine molecular weight and formula
1-N-Boc-4-(N-cbz-aminomethyl)piperidine molecular weight and formula
An In-depth Technical Guide to 1-N-Boc-4-(N-cbz-aminomethyl)piperidine: A Versatile Scaffold in Modern Drug Discovery
Introduction
For researchers, scientists, and professionals in drug development, the strategic design and synthesis of molecular building blocks are foundational to the discovery of novel therapeutics. Among the myriad of heterocyclic scaffolds, the piperidine ring is a privileged structure, prominently featured in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the medicinal chemist's toolkit.
This technical guide provides a comprehensive overview of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine , a bifunctional piperidine derivative that serves as a highly versatile intermediate in the synthesis of complex molecules. The presence of two distinct, orthogonally protected amino groups—the piperidine nitrogen shielded by a tert-butyloxycarbonyl (Boc) group and the exocyclic primary amine protected by a carboxybenzyl (Cbz) group—offers chemists precise control over subsequent synthetic transformations. This guide will delve into its core molecular properties, a detailed synthetic protocol, methods for analytical characterization, and its applications in the broader context of drug discovery.
Core Molecular Properties
The fundamental physicochemical properties of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₈N₂O₄ |
| Molecular Weight | 348.44 g/mol |
| IUPAC Name | tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| Melting Point | Not available |
Synthesis and Mechanistic Insights
The synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and scalable method starting from commercially available 4-(aminomethyl)piperidine.
Experimental Protocol: Synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine
Step 1: Boc Protection of the Piperidine Nitrogen
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Rationale: The first step involves the selective protection of the more nucleophilic secondary amine of the piperidine ring. The use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions is a standard and highly efficient method for this transformation. The bulky tert-butyl group of the Boc anhydride sterically hinders its reaction with the less accessible primary amine of the aminomethyl substituent, favoring the desired product.
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Procedure:
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Dissolve 4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 equivalents), to the solution to neutralize the acid generated during the reaction.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-N-Boc-4-(aminomethyl)piperidine.[3][4] This intermediate is often used without further purification.
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Step 2: Cbz Protection of the Exocyclic Amine
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Rationale: With the piperidine nitrogen protected, the next step is the selective protection of the primary amine. Benzyl chloroformate (Cbz-Cl) is an excellent reagent for this purpose, reacting readily with the primary amine to form a stable carbamate. The reaction is typically carried out in the presence of a base to scavenge the hydrochloric acid byproduct.
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Procedure:
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Dissolve the crude 1-N-Boc-4-(aminomethyl)piperidine from Step 1 in DCM.
-
Add a base, such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
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Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, wash the mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous NaHCO₃, and finally brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-N-Boc-4-(N-cbz-aminomethyl)piperidine.
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Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized 1-N-Boc-4-(N-cbz-aminomethyl)piperidine, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the Cbz group (a singlet for the benzylic protons around 5.1 ppm and aromatic protons between 7.2-7.4 ppm), and the piperidine ring protons.
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¹³C NMR: Will display distinct signals for the carbonyl carbons of both the Boc and Cbz protecting groups, as well as the carbons of the piperidine and aromatic rings.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product. A high-purity sample should exhibit a single major peak.
Applications in Drug Discovery
The unique structural features of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine core is a common motif in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[2][5]
The orthogonal protecting groups allow for selective deprotection and further functionalization at either the piperidine nitrogen or the exocyclic amine.
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Selective Deprotection of the Boc Group: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, selectively removes the Boc group, leaving the Cbz group intact. The newly liberated secondary amine can then undergo various reactions, including alkylation, acylation, or reductive amination.
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Selective Deprotection of the Cbz Group: The Cbz group can be removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This unmasks the primary amine for further modification while the Boc group remains on the piperidine nitrogen.
This differential reactivity is a cornerstone of modern combinatorial chemistry and fragment-based drug design, enabling the rapid synthesis of libraries of compounds for biological screening. For instance, this building block is ideal for synthesizing compounds that require a piperidine core to interact with a specific receptor, while the exocyclic amine can be functionalized to modulate properties like solubility, cell permeability, or binding to a secondary target. Piperidine derivatives are key components in the development of CCR5 antagonists for HIV-1 entry inhibition and other significant therapeutic agents.[6]
Role as a Versatile Chemical Scaffold
Caption: Orthogonal deprotection and functionalization.
Conclusion
1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a strategically designed molecular scaffold that offers significant advantages in the synthesis of complex, biologically active molecules. Its core properties, coupled with a reliable synthetic route and the potential for selective functionalization, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to efficiently incorporate this versatile building block into their drug discovery programs, ultimately accelerating the development of new and improved therapeutics.
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